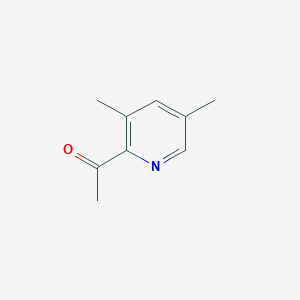
1-(3,5-Dimethylpyridin-2-YL)ethanone
Vue d'ensemble
Description
1-(3,5-Dimethylpyridin-2-YL)ethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3,5-Dimethylpyridin-2-YL)ethanone, a compound belonging to the class of ketones, has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylpyridine with acetyl chloride or acetic anhydride. The process can be optimized through various methods to enhance yield and purity. For instance, using different solvents and reaction conditions can significantly affect the efficiency of the synthesis.
Biological Activity Overview
This compound has demonstrated several biological activities, particularly in the context of cancer research. Studies have indicated its potential as an antiproliferative agent against various cancer cell lines.
Anticancer Properties
Research has shown that compounds related to this compound exhibit significant cytotoxic effects against different cancer types. For example:
- Cytotoxicity Assays : Various studies have employed MTT assays to evaluate the cytotoxicity of this compound against cervical, colon, breast, glioma, neuroblastoma, and lung cancer cell lines. Results indicate that certain derivatives exhibit IC50 values lower than established chemotherapeutic agents like 5-FU (5-fluorouracil), suggesting enhanced efficacy in inducing cell death through apoptosis .
The mechanism by which this compound induces apoptosis involves several pathways:
- Cell Cycle Arrest : Flow cytometry analysis has demonstrated that this compound can cause cell cycle arrest at various phases (G0/G1 and S phases), which is critical for its anticancer activity. For instance, one study reported a significant inhibition of the cell cycle at G0/G1 phase by 45.1% .
- Apoptosis Induction : The induction of apoptosis is characterized by morphological changes in cells and activation of caspases. This process is essential for eliminating cancer cells and has been documented in several studies focusing on similar pyridine derivatives .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Glioma Cells : A specific study evaluated the effects of a derivative related to this compound on glioma cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
- Comparative Analysis : In a comparative study involving multiple compounds with similar structures, this compound showed superior activity compared to other tested derivatives, reinforcing its potential as a lead compound for further development .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:
Propriétés
IUPAC Name |
1-(3,5-dimethylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-7(2)9(8(3)11)10-5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZDMUZXJFQIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














